tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS No.:
Cat. No.: VC17705915
Molecular Formula: C16H19F3N2O3
Molecular Weight: 344.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19F3N2O3 |
|---|---|
| Molecular Weight | 344.33 g/mol |
| IUPAC Name | tert-butyl 5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C16H19F3N2O3/c1-14(2,3)24-13(22)21-8-15(9-21)7-20-12-5-4-10(6-11(12)15)23-16(17,18)19/h4-6,20H,7-9H2,1-3H3 |
| Standard InChI Key | SNIINFDZNCJMCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Introduction
Synthesis
The synthesis of tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves several key steps. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Synthetic Route
The synthetic route generally includes:
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Formation of the spirocyclic structure: This involves the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions.
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Esterification: The final step often involves the esterification of the carboxylic acid with tert-butanol.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including potential anticancer properties. The presence of fluorine atoms in the trifluoromethoxy group may enhance biological activity and metabolic stability.
Mechanism of Action
The mechanism of action for tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate may involve:
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Interaction with biological targets: The unique structural features may allow for selective interaction with specific proteins or enzymes involved in disease pathways.
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Influence on cell signaling: The compound may modulate cell signaling pathways, contributing to its therapeutic effects.
Applications
Due to its unique chemical structure, tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate shows promise in various applications:
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Medicinal Chemistry: As a potential lead compound in drug development targeting various diseases.
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Materials Science: As a building block for developing advanced materials with specific properties.
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